molecular formula C8H6Cl2O2 B041123 3-Chloro-4-methoxybenzoyl chloride CAS No. 36590-49-5

3-Chloro-4-methoxybenzoyl chloride

Cat. No. B041123
CAS RN: 36590-49-5
M. Wt: 205.03 g/mol
InChI Key: GAPGQBDURBPRLG-UHFFFAOYSA-N
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Patent
US03975537

Procedure details

A mixture of 10.4 g. (0.052 mol.) of 3-chloro-4-methoxybenzoic acid methyl ester and 3.5 g. (0.09 mol.) of sodium hydroxide in 150 ml. of water was refluxed for two hours. The reaction mixture was cooled and acidified with 10% aqueous hydrochloric acid to precipitate 3-chloro-4-methoxybenzoic acid, m.p. 199°-202°. The acid was refluxed with thionyl chloride as described in the procedure of Example 9 to give 3-chloro-4-methoxybenzoic acid chloride, m.p. 55°-57°.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([Cl:12])[CH:5]=1.[OH-].[Na+].[ClH:16]>O>[Cl:12][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[O:10][CH3:11])[C:3]([Cl:16])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.052 mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OC)Cl)=O
Step Two
Name
Quantity
0.09 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.4 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate 3-chloro-4-methoxybenzoic acid, m.p. 199°-202°
TEMPERATURE
Type
TEMPERATURE
Details
The acid was refluxed with thionyl chloride

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.